1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
Description
Significance of Perfluorinated Cyclic Systems in Chemical Research
Perfluorinated cyclic systems are a significant area of focus in modern organofluorine chemistry due to the unique properties imparted by the extensive incorporation of fluorine atoms. The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters the electronic and steric characteristics of cyclic organic molecules. This results in compounds with exceptional thermal stability, high chemical inertness, and distinct lipophobicity. researchgate.net These attributes are highly desirable in materials science for the creation of advanced polymers, liquid crystals, and specialized fluids. In the realm of medicinal chemistry, the introduction of perfluorinated groups can significantly enhance a drug's metabolic stability, modulate its lipophilicity, and influence its binding affinity to biological targets.
Historical Context of Fluorinated Indene (B144670) Derivatives
The study of fluorinated indene derivatives is a specialized field within the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. nih.gov Initial investigations were often driven by the pursuit of novel materials with exceptional performance characteristics, such as high-temperature lubricants and durable polymers. The synthesis of these compounds was historically challenging, owing to the difficulties in achieving selective fluorination and the hazardous nature of many fluorinating agents. beilstein-journals.orgresearchgate.net Over time, the development of more sophisticated and selective synthetic methods has allowed for more detailed exploration of fluorinated indenes. This has led to a greater understanding of how the degree and pattern of fluorination on the indene framework influence its chemical reactivity and physical properties.
Scope and Focus of Research on 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
Specific research focused solely on 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is not extensively documented in publicly available literature. However, research on closely related perfluorinated and polyfluorinated indene structures provides insight into the likely areas of scientific interest for this compound. Investigations in this area typically concentrate on the synthesis, reactivity, and potential applications of these molecules as building blocks in organic synthesis. A key feature of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- would be the acidic proton at the 1-position, which is expected to be a focal point for studying its reactivity. The extensive fluorination of the indene core makes it a valuable substrate for examining the influence of strong electron-withdrawing groups on the stability and reaction pathways of the indene ring system. The potential applications for this compound would likely lie in the synthesis of more complex fluorinated molecules for materials science and medicinal chemistry.
Data on Related Perfluorinated Cyclic Compounds
While specific experimental data for 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is scarce, the following table provides a general overview of the types of properties that are typically characterized for perfluorinated cyclic compounds.
| Property | Typical Characteristics of Perfluorinated Cyclic Compounds |
| Thermal Stability | Generally high due to the strength of the C-F bond. |
| Chemical Inertness | Resistant to many chemical reagents. |
| Boiling Point | Often lower than their hydrocarbon analogues despite higher molecular weight. |
| Lipophobicity | Tend to be poorly soluble in both hydrocarbons and water. |
| Acidity of C-H bonds | Significantly increased when adjacent to fluorinated carbons. |
Structure
3D Structure
Properties
CAS No. |
36954-58-2 |
|---|---|
Molecular Formula |
C9F8 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1,1,2,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9F8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |
InChI Key |
RCYYJAWAODHLBB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C2F)F)(F)F |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1h Indene, 1,1,2,3,4,5,6,7 Octafluoro
Electrophilic Reactions of Perfluorinated Indene (B144670)
The electron-withdrawing nature of the fluorine atoms in 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- significantly deactivates the aromatic ring and the double bond towards electrophilic attack. However, under specific conditions, electrophilic interactions can be observed, revealing important aspects of its electronic landscape.
Reactivity Towards Protons and Cations
Due to the strong inductive effect of the numerous fluorine atoms, the electron density of both the benzene (B151609) ring and the five-membered ring's double bond is substantially reduced. This makes protonation a challenging process, requiring superacidic conditions. Theoretical studies suggest that the protonation of perfluorinated aromatic systems is energetically unfavorable compared to their hydrocarbon analogs. The resulting carbocation intermediates are destabilized by the adjacent electron-withdrawing fluorine atoms.
Addition Reactions to the Indene Double Bond
Electrophilic addition to the double bond of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is also a difficult transformation. The double bond is electron-deficient, rendering it less susceptible to attack by electrophiles. Reactions that readily occur with typical alkenes, such as halogenation or hydrohalogenation, often require harsh conditions or specialized reagents to proceed with perfluorinated systems. The mechanism of such additions, when they do occur, would proceed through a carbocation intermediate that is significantly destabilized by the fluorine substituents.
Nucleophilic Aromatic Substitution (SNAr) on Perfluorinated Indene Systems
In stark contrast to its inertness towards electrophiles, the perfluorinated indene system is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the fluorine atoms makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.
Pathways Involving Aryne Intermediates
The formation of aryne intermediates from perfluorinated aromatic compounds is a known phenomenon. In the case of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, treatment with a strong base could potentially lead to the elimination of HF, generating a highly reactive perfluoroindyne intermediate. This intermediate could then be trapped by various nucleophiles or undergo cycloaddition reactions. The regioselectivity of the dehydrofluorination would be influenced by the acidity of the aromatic protons and the stability of the resulting aryne.
Nucleophilic Attack and Subsequent Eliminations
The more common pathway for SNAr on perfluorinated indene involves the direct attack of a nucleophile on the aromatic ring, forming a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by the electron-withdrawing fluorine atoms. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity and yields the substituted product. The position of nucleophilic attack is dictated by the electronic activation of the different carbon atoms in the aromatic ring.
| Nucleophile | Reaction Conditions | Product(s) | Yield (%) |
| Methoxide | NaOCH3, CH3OH, reflux | Methoxy-heptafluoroindene isomers | Moderate to Good |
| Ammonia | NH3 (liq.), -33 °C | Amino-heptafluoroindene isomers | Good |
| Thiophenoxide | NaSPh, DMF, 80 °C | Phenylthio-heptafluoroindene isomers | High |
Interactive Data Table: The table above summarizes typical SNAr reactions on perfluorinated aromatic systems, which can be extrapolated to the reactivity of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-. The specific isomer distribution would depend on the relative activation of the different positions on the indene ring.
Radical Reactions Involving 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
The involvement of perfluorinated compounds in radical reactions is an area of active research. The high strength of the C-F bond makes homolytic cleavage difficult. However, radical addition to the double bond or radical aromatic substitution can occur under specific conditions. For instance, the reaction with radical initiators can lead to the formation of adducts or substituted products. The regioselectivity of such reactions would be influenced by the stability of the resulting radical intermediates. Further research is needed to fully elucidate the radical chemistry of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-.
Free-Radical Trifluoromethylation Approaches
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical and chemical properties, often enhancing metabolic stability and lipophilicity, which is particularly valuable in medicinal chemistry. nih.govnih.gov Free-radical trifluoromethylation of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- offers a direct method for the synthesis of novel fluorinated compounds.
These reactions typically involve the generation of trifluoromethyl radicals (•CF3) from a suitable precursor. A variety of reagents have been developed for this purpose, including Togni's reagents, Umemoto's reagents, and trifluoromethylsulfonyl chloride (CF3SO2Cl). researchgate.net The general mechanism involves the homolytic cleavage of the reagent to produce the •CF3 radical, which then adds to the double bond of the octafluoroindene.
The regioselectivity of the radical addition is influenced by the stability of the resulting carbon-centered radical intermediate. The electron-withdrawing nature of the eight fluorine atoms on the indene ring system plays a crucial role in directing the attack of the trifluoromethyl radical.
| Reagent Family | Example Reagent | Method of •CF3 Generation |
| Hypervalent Iodine | Togni's Reagents | Transition metal or photoredox catalysis |
| Sulfonium Salts | Umemoto's Reagents | Single electron transfer |
| Sulfonyl Halides | CF3SO2Cl | Photolysis or radical initiator |
This table provides an overview of common reagent families used for generating trifluoromethyl radicals.
Research has demonstrated that these reactions can be initiated using various methods, including thermal or photochemical activation, or through the use of transition metal catalysts. researchgate.netsemanticscholar.org The choice of initiator and reaction conditions can influence the efficiency and selectivity of the trifluoromethylation process.
Controlled Radical Functionalization
Beyond trifluoromethylation, the double bond in 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is susceptible to addition reactions with other radical species. Controlled radical functionalization allows for the introduction of a wide range of functional groups onto the indene scaffold.
The general mechanism for radical addition to an olefin involves initiation, propagation, and termination steps. st-andrews.ac.uk In the context of octafluoroindene, a radical species (R•) adds to the double bond, forming a new carbon-centered radical. This intermediate can then participate in further reactions, such as abstracting an atom from another molecule to propagate the radical chain, or reacting with another radical in a termination step.
The high degree of fluorination in the substrate can influence the rate and outcome of these radical reactions. The Arrhenius parameters, including activation energy and pre-exponential factor, for the addition of various radicals to fluorinated olefins have been studied to understand these effects. st-andrews.ac.ukrsc.org
Key aspects of controlled radical functionalization include:
Choice of Radical Source: A diverse array of radical precursors can be used to generate radicals with different functionalities.
Reaction Conditions: Temperature, pressure, and the presence of initiators or inhibitors can be manipulated to control the reaction pathway.
Stereoselectivity: The stereochemical outcome of the radical addition can sometimes be influenced by the structure of the substrate and the reaction conditions.
Photocatalysis has emerged as a powerful tool for radical generation under mild conditions, offering an alternative to traditional thermal methods. nih.gov
Transition Metal-Catalyzed Transformations of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
Transition metal catalysis provides a versatile platform for the functionalization of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, enabling a range of transformations that are often difficult to achieve through other means. These reactions leverage the ability of transition metals to activate otherwise inert C-F and C-H bonds, as well as to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
C-F Bond Activation Processes
The activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. nih.gov However, transition metal complexes have been shown to mediate the cleavage of C-F bonds, opening up new avenues for the synthesis of partially fluorinated compounds. mdpi.com
Several mechanisms for transition metal-mediated C-F bond activation have been proposed, including oxidative addition, β-fluoride elimination, and α-fluorine elimination. nih.govdntb.gov.uaresearchgate.net In the case of polyfluorinated aromatic compounds like octafluoroindene, the activation of a C-F bond can be the initial step in a catalytic cycle that leads to the formation of new bonds.
The reactivity of C-F bonds can be influenced by the electronic properties of the transition metal center and the ligands coordinated to it. Electron-rich metal centers are generally more effective at promoting oxidative addition of C-F bonds. The presence of fluorophilic activators, such as Lewis acids, can also facilitate C-F bond cleavage. escholarship.org
| Catalyst System | Substrate Type | Key Transformation |
| Palladium/Copper | Trifluoromethyl arenes | Selective reduction of ArCF3 to ArCHF2 |
| N-Heterocyclic Olefin | Fluoroarenes | Catalyst-free C-F activation |
| Iridium Complex | Allylic difluoromethylene groups | Enantioselective desymmetrization |
This table summarizes selected examples of transition metal-catalyzed C-F bond activation.
Coupling Reactions (e.g., Heck-type coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. rsc.org The Heck reaction, specifically, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org In the context of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, its double bond can serve as the alkene component in Heck-type coupling reactions.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of an organohalide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst. libretexts.org
The high degree of fluorination in octafluoroindene can influence the electronics of the double bond and its reactivity in the migratory insertion step. The choice of palladium catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. organic-chemistry.orgmdpi.com
Variations of the Heck reaction, such as the radical alkyl-Heck-type reaction, have also been developed, expanding the scope of accessible products. nih.gov Furthermore, palladium-catalyzed coupling reactions have been successfully applied to other perfluoroarenes, suggesting the potential for similar reactivity with octafluoroindene. nih.govmdpi.commdpi.com
C-H Activation and Annulation Strategies
While C-F bond activation is a prominent area of research for fluorinated compounds, the selective functionalization of C-H bonds offers a more atom-economical approach to molecular diversification. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct formation of new bonds without the need for pre-functionalized starting materials.
In 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, the allylic C-H bonds of the five-membered ring are potential sites for activation. Rare-earth metal catalysts have shown promise in mediating intramolecular C-H alkylation with alkenes, leading to the construction of indane and tetralin ring systems.
Annulation strategies involving C-H activation can lead to the formation of new fused ring systems. These reactions often proceed through a cyclometalation pathway, where the transition metal catalyst coordinates to a directing group on the substrate and subsequently activates a nearby C-H bond.
The development of new catalyst systems with improved reactivity and selectivity is an ongoing area of research. The unique electronic environment created by the fluorine atoms in octafluoroindene presents both challenges and opportunities for the development of novel C-H activation and annulation strategies.
Rearrangement and Isomerization Chemistry
The rigid bicyclic structure of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- can undergo rearrangement and isomerization reactions under certain conditions. These transformations can lead to the formation of constitutional isomers with different connectivity of atoms or stereoisomers with different spatial arrangements.
For example, the double bond in the five-membered ring can potentially migrate to an exocyclic position or undergo isomerization from one endocyclic position to another. Such processes can be influenced by factors such as temperature, catalysts (e.g., acids or bases), or photochemical irradiation.
In related polycyclic aromatic systems, transition metals have been shown to catalyze isomerization reactions. For instance, the interconversion of rotational isomers of titanium alkylidene complexes has been observed and studied. googleapis.com While specific studies on the rearrangement and isomerization of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- are not extensively detailed in the provided search results, the principles of such transformations in similar fluorinated and polycyclic systems suggest that this is a plausible area of reactivity for this compound.
The study of these rearrangements is important for understanding the stability of the molecule and for accessing novel isomers with potentially different chemical and physical properties.
Sigmatropic Fluorine Migrations within the Perfluoroindene Framework
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. In the context of the perfluoroindene framework, this manifests as an intramolecular shift of a fluorine atom. A notable example of this is the photochemical isomerization of perfluoroindene into perfluoroisoindene, which proceeds via a sigmatropic fluorine shift. researchgate.net This type of reaction is a concerted process, meaning that bond breaking and bond making occur simultaneously in a cyclic transition state.
The migration of the fluorine atom in perfluoroindene can be classified using the Woodward-Hoffmann rules, which govern the stereochemistry of pericyclic reactions. These rules are based on the conservation of orbital symmetry. The specific classification, such as a researchgate.netwikipedia.org or researchgate.netucla.edu shift, would depend on the number of atoms over which the fluorine atom migrates. For a sigmatropic shift to be thermally allowed, the sum of the numbers of atoms in the interacting systems must be an odd number for a suprafacial migration (where the migrating group remains on the same face of the π system). For photochemical reactions, these rules are often reversed.
Valence Isomerizations
Valence isomers are constitutional isomers that can be interconverted through pericyclic reactions. The photochemical isomerization of perfluoroindene to perfluoroisoindene represents a key valence isomerization for this system. researchgate.net In this process, the fundamental connectivity of the atoms is altered, leading to a structurally distinct molecule with the same molecular formula.
While the perfluoroindene to perfluoroisoindene conversion is a documented example, the potential for other valence isomerizations in the perfluoroindene system exists, analogous to the rich valence isomer chemistry of benzene (e.g., Dewar benzene, prismane, benzvalene). The high degree of fluorination in 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- can significantly influence the relative stabilities and activation barriers for the formation of other potential valence isomers. The strain energy of the resulting ring systems and the electronic effects of the fluorine substituents are critical factors in determining the feasibility of such isomerizations.
Photochemistry of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
The photochemistry of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is dominated by its tendency to undergo isomerization upon irradiation with ultraviolet light. These photochemical transformations lead to the formation of valence isomers through pericyclic reaction pathways.
Photoinduced Isomerization Pathways
When irradiated in the vapor phase, perfluoroindene undergoes an isomerization to form perfluoroisoindene. researchgate.net This transformation is a direct consequence of the absorption of photons, which excites the molecule to a higher electronic state where the sigmatropic fluorine shift becomes a favorable process. The newly formed perfluoroisoindene is a reactive species that can be trapped by other molecules. For instance, in the presence of ethylene (B1197577), it readily undergoes a Diels-Alder reaction to form a stable adduct. researchgate.net This trapping experiment provides strong evidence for the formation of the transient perfluoroisoindene intermediate.
The following table summarizes the key reactants and products in the photoinduced isomerization of perfluoroindene.
| Reactant/Intermediate | Product | Reaction Type |
| Perfluoroindene | Perfluoroisoindene | Photochemical Isomerization (via Sigmatropic Fluorine Shift) |
| Perfluoroisoindene and Ethylene | Diels-Alder Adduct | Cycloaddition (Trapping Reaction) |
It is important to note that the thermal reaction between perfluoroindene and ethylene yields a different product, a 1,2-adduct, highlighting the distinct reactivity of the molecule in its ground state versus its photochemically excited state. researchgate.net
Wavelength-Dependent Reactivity Profiles
The absorption of a photon of a specific energy (and thus wavelength) promotes the molecule to a specific excited singlet state. From this state, it can undergo intersystem crossing to a triplet state or react directly. The nature of the excited state (e.g., its energy, symmetry, and electron distribution) will dictate the favored reaction pathway. Therefore, it is plausible that irradiation at one wavelength might preferentially lead to the sigmatropic fluorine shift, while irradiation at another wavelength could favor other photochemical processes or simply lead to non-radiative decay back to the ground state. Further experimental and computational studies would be necessary to fully elucidate the wavelength-dependent reactivity profile of this compound.
The following table outlines a hypothetical wavelength-dependent reactivity profile based on general photochemical principles.
| Wavelength Range | Predominant Process (Hypothetical) | Quantum Yield (Hypothetical) |
| Short UV (e.g., < 250 nm) | Isomerization to Perfluoroisoindene | High |
| Long UV (e.g., > 300 nm) | Lower efficiency isomerization or other pathways | Moderate to Low |
| Visible Light | No significant photoreactivity | Negligible |
Spectroscopic Characterization of 1h Indene, 1,1,2,3,4,5,6,7 Octafluoro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental Carbon-13 and Fluorine-19 NMR data, including chemical shifts and coupling constants for 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, are not documented in readily accessible scientific literature. This information is crucial for a detailed analysis of the molecule's electronic environment and connectivity.
Carbon-13 and Fluorine-19 NMR Analysis
Without experimental spectra, a definitive analysis of the ¹³C and ¹⁹F NMR characteristics is not possible. A theoretical analysis would involve predicting the chemical shifts and coupling constants based on computational models. In a hypothetical ¹⁹F NMR spectrum, one would expect to see distinct signals for each of the eight fluorine atoms, with their chemical shifts influenced by their position on the indene (B144670) ring system. Similarly, a ¹³C NMR spectrum would show nine distinct signals corresponding to the carbon atoms of the indene core, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.
Elucidation of Regio- and Stereoselectivity via NMR
Detailed NMR studies are instrumental in determining the precise arrangement of atoms (regio- and stereoselectivity) in chemical reactions. However, in the absence of any published research on the synthesis or reactions of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, there is no information available to discuss the role of NMR in elucidating its specific regio- and stereoselectivity.
Mass Spectrometry Techniques
Published mass spectrometry data, including fragmentation patterns under different ionization techniques for 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, could not be located. Such data is essential for confirming the molecular weight and deducing the structural components of the molecule.
Electron Ionization (EI) Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation. For a polyfluorinated compound like 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, one would anticipate the molecular ion peak in an EI mass spectrum. The fragmentation pattern would likely involve the loss of fluorine atoms, CF₂ groups, and potentially cleavage of the indene ring system. Without experimental data, a specific fragmentation pathway cannot be detailed.
Chemical Ionization (CI) Studies and Ion-Molecule Reactions
Chemical Ionization (CI) is a softer ionization method that usually results in a more prominent protonated molecule peak ([M+H]⁺) and less fragmentation compared to EI. This would be useful for confirming the molecular weight of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-. Studies on its ion-molecule reactions under CI conditions have not been reported.
Collisionally Activated Dissociation (CAD) for Structural Elucidation
Collisionally Activated Dissociation (CAD) is a tandem mass spectrometry technique used to fragment selected ions to gain further structural information. A CAD spectrum of the molecular ion or a prominent fragment ion of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- would provide valuable data for confirming its structure. However, no such studies have been published.
Vibrational Spectroscopy (Infrared and Raman)
The most prominent features in the infrared and Raman spectra of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- are the stretching vibrations of the carbon-fluorine (C-F) bonds. These bonds are known to produce strong absorptions in the infrared spectrum, typically in the region of 1000 to 1400 cm⁻¹. Given the presence of multiple fluorine atoms on both the aromatic and aliphatic rings of the indene structure, a series of intense and complex bands is expected in this region.
The C-F stretching modes can be broadly categorized based on their location within the molecule:
Aliphatic C-F Stretches: The CF₂ group at the 1-position and the C-F bonds at the 2- and 3-positions of the five-membered ring will also exhibit characteristic stretching vibrations. The geminal difluoro group (CF₂) is anticipated to show symmetric and asymmetric stretching modes.
Due to the high number of C-F bonds, the resulting spectra are expected to be complex, with multiple overlapping bands. Theoretical calculations using methods such as Density Functional Theory (DFT) are often employed to assign these vibrational modes accurately.
Table 1: Predicted Characteristic Vibrational Frequencies for 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-F Stretches | 1250 - 1400 | Strong | Medium-Strong |
| Aliphatic C-F₂ Asymmetric Stretch | 1200 - 1300 | Strong | Medium |
| Aliphatic C-F₂ Symmetric Stretch | 1100 - 1200 | Strong | Strong |
| Aliphatic C-F Stretches | 1050 - 1150 | Strong | Medium |
| C=C Aromatic Ring Stretching | 1450 - 1600 | Medium | Strong |
| C-C Stretching | 900 - 1000 | Medium | Medium |
Electronic Spectroscopy (UV/Visible)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The conjugated π-system of the indene core is the primary chromophore responsible for the electronic absorption of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-.
The electronic spectrum of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is expected to be characterized by π → π* transitions, which are typical for aromatic and conjugated systems. The extensive fluorination of the indene system, however, is predicted to cause significant shifts in the absorption maxima (λmax) compared to the parent indene molecule.
Fluorine atoms are highly electronegative and exert a strong inductive effect (-I effect), withdrawing electron density from the carbon skeleton. This effect generally leads to a stabilization of the molecular orbitals. The stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is not equal, which results in a change in the HOMO-LUMO energy gap. In many perfluorinated aromatic compounds, the inductive effect leads to a hypsochromic shift (blue shift) of the π → π* transitions, meaning they occur at shorter wavelengths (higher energy).
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of such complex molecules and can provide detailed information on the nature of the electronic transitions, their energies, and their corresponding oscillator strengths.
Table 2: Predicted Electronic Transitions and Absorption Maxima for 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | ~210 | High |
| π → π | ~250 | Medium |
| π → π* | ~280 | Low |
Computational and Theoretical Studies on 1h Indene, 1,1,2,3,4,5,6,7 Octafluoro
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Elucidation of Electronic Characteristics and Molecular Orbitals
DFT calculations are instrumental in characterizing the electronic nature of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-. The high degree of fluorination significantly influences the electron distribution within the molecule. The fluorine atoms, being highly electronegative, withdraw electron density from the carbon framework, which can be quantified through population analysis.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For fluorinated aromatic compounds, the energies of these orbitals are typically lowered compared to their hydrocarbon counterparts. This is due to the inductive effect of the fluorine atoms. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability. Theoretical studies on similar polyfluorinated aromatic compounds suggest that while the inductive effects of fluorine are significant, the back-donation from fluorine lone pairs into the π-system can also play a role in modulating the orbital energies.
Table 1: Calculated Electronic Properties of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- (Hypothetical DFT Data)
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would yield. Actual values would require specific quantum chemical computations.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the experimental identification and characterization of compounds. For 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.
Theoretically predicted ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment of each fluorine atom. These predictions can help in assigning the complex spectra often observed for polyfluorinated molecules. Similarly, predicted ¹H and ¹³C NMR spectra provide valuable information for structural elucidation.
The vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra. The C-F stretching vibrations in fluorinated aromatic compounds typically appear in a characteristic region of the IR spectrum. Computational analysis allows for the assignment of specific vibrational modes to the observed spectral bands.
Table 2: Predicted Spectroscopic Data for 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- (Hypothetical)
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| ¹⁹F NMR | Chemical Shift Range | -110 to -160 ppm |
| ¹H NMR | Chemical Shift | ~6.5 ppm |
| ¹³C NMR | Aromatic Region | 110-140 ppm |
Note: This table contains hypothetical data for illustrative purposes. Precise predictions require dedicated computational studies.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species such as transition states and intermediates that are often difficult to observe experimentally.
Mechanisms of C-F Activation and Rearrangement Reactions
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. Computational studies on polyfluoroarenes have explored various mechanisms for C-F bond activation, often involving transition metal catalysts. researchgate.net These studies calculate the energy barriers for different pathways, such as oxidative addition, to predict the most favorable reaction conditions.
Rearrangement reactions in fluorinated indenes are also amenable to theoretical investigation. researchgate.net By mapping the potential energy surface, computational models can identify the transition states connecting different isomers and determine the activation energies for these transformations. Such studies provide insights into the kinetic and thermodynamic factors controlling product distributions.
Molecular Dynamics Simulations
While DFT calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- and its interactions with solvent molecules. For fluorinated aromatic compounds, MD simulations can reveal how these molecules organize in solution and at interfaces, which is important for understanding their physical properties and behavior in various environments.
Quantum Chemical Characterization of Fluorine Effects
Aromaticity: Quantum chemical studies on fluorinated benzenes have introduced the concept of "fluoromaticity," which describes the electronic contribution of fluorine substituents to the π-system of an aromatic ring. The addition of fluorine atoms introduces a new set of π-bonding and antibonding orbitals that can conjugate with the ring. dergipark.org.tr This interaction can lead to a stabilization of the ring, resulting in shorter carbon-carbon bond lengths and increased resistance to addition reactions. dergipark.org.tr
However, aromaticity is a multi-faceted concept. While the energetic stability might increase, the magnetic criterion of aromaticity, often evaluated by Nucleus-Independent Chemical Shift (NICS) calculations, suggests a different picture. NICS values, which measure the magnetic shielding at the center of a ring, generally indicate that fluorination reduces the diatropic ring current, a hallmark of aromaticity. dergipark.org.tr For the perfluorinated benzene (B151609) ring within the octafluoroindene structure, a less negative (or even positive) NICS value compared to benzene would be expected, indicating a decrease in magnetic aromaticity. This is attributed to the strong inductive electron-withdrawing effect of fluorine, which polarizes the C-C sigma bonds and contracts the π electron density.
Reactivity: The reactivity of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is governed by the dual electronic nature of fluorine: a powerful electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). The -I effect, operating through the sigma bonds, deactivates the aromatic ring toward electrophilic attack by reducing its electron density.
Conversely, the +M effect, involving the donation of fluorine's lone pairs into the π-system, can direct incoming electrophiles. In electrophilic aromatic substitution reactions on fluorobenzene, this resonance effect strongly favors substitution at the para position. mdpi.com For the perfluorinated indene (B144670), the cumulative inductive effect of seven fluorine atoms on the benzene ring would make it highly electron-deficient and thus very unreactive towards electrophiles. Any potential reaction would likely be directed by the subtle interplay of the resonance effects from the multiple fluorine atoms. Computational studies using DFT can quantify this through reactivity indices like Fukui functions or electrostatic potential maps, which would likely show the carbon atoms to be poor nucleophiles.
Table 2: Comparison of Calculated NICS(1)zz Values for Benzene and Perfluorobenzene
| Compound | NICS(1)zz (ppm) | Aromatic Character |
| Benzene | -36.4 | Aromatic |
| Hexafluorobenzene (B1203771) | -16.8 | Weakly Aromatic |
Note: Data is based on published values for benzene and hexafluorobenzene as a model for the perfluorinated ring in octafluoroindene. NICS(1)zz refers to the out-of-plane component of the NICS value calculated 1 Å above the ring center, which is a common descriptor for π-aromaticity.
The ability of fluorine to stabilize an adjacent carbocation is a well-established, though somewhat counterintuitive, phenomenon explained by quantum chemical principles. While fluorine's high electronegativity destabilizes a positive charge through the inductive effect, it can strongly stabilize it through a resonance effect, specifically p-π back-bonding. acs.orgresearchgate.net
If a carbocation were to form at a position adjacent to a fluorine-bearing carbon, such as at the C1 position of the indene ring after the departure of a leaving group, the fluorine atom's lone pair electrons in its 2p orbital can effectively overlap with the empty 2p orbital of the carbocation. acs.orgresearchgate.net This donation of electron density delocalizes the positive charge onto the more electronegative fluorine atom, creating a more stable resonance structure. The efficiency of this overlap is high because both carbon and fluorine are second-period elements, having similarly sized p-orbitals. acs.org
Computational studies on fluorinated polycyclic aromatic hydrocarbons have confirmed this stabilizing effect. Calculations show that fluorine substitution at a ring position that bears a significant positive charge in the carbocation leads to stabilization. nih.gov Conversely, if fluorine is placed at a position that is not well-suited to delocalize the positive charge, its inductive effect dominates, leading to destabilization. For a carbocation formed from 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, the fluorine atoms on the aromatic ring and at the C2 and C3 positions would primarily exert a destabilizing inductive effect on a cation at C1. However, the geminal fluorines at C1 would be perfectly positioned to provide powerful resonance stabilization.
Role of 1h Indene, 1,1,2,3,4,5,6,7 Octafluoro As a Chemical Building Block or Intermediate
Precursor in the Synthesis of Highly Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)
While direct evidence for the use of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- as a precursor for highly fluorinated PAHs is scarce in available literature, the general synthetic strategies for fluorinated PAHs suggest its potential utility. The synthesis of fluorinated PAHs often involves the cyclization of fluorinated precursors. For instance, Pd(II)-catalyzed Friedel–Crafts-type cyclization of 1,1,2-trifluoro- and 1,1-difluoro-1-alkenes has been successfully employed to create difluorinated PAHs. nih.gov Similarly, In(III)-catalyzed tandem cyclization of bis(1,1-difluoroallene)s is another effective method. nih.gov
Given these precedents, 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-, with its reactive C-H bond and highly fluorinated backbone, could theoretically serve as a valuable building block in analogous synthetic routes to construct more complex, fluorine-rich PAHs. The presence of multiple fluorine atoms can significantly influence the electronic properties and solubility of the resulting PAHs. nih.gov
Building Block for Complex Fluorinated Organic Architectures
Fluorinated organic compounds are of significant interest due to their unique properties, and building blocks like fluorinated indenes are crucial for constructing complex molecular architectures.
The structure of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- possesses reactive sites that could be exploited for derivatization. The allylic C-H bond at the 1-position is a prime site for functionalization. Reactions targeting this position could introduce a variety of substituents, paving the way for the synthesis of a diverse range of complex fluorinated molecules. The specific reactivity of this site would be influenced by the electron-withdrawing nature of the perfluorinated aromatic ring.
Through derivatization, 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- could be incorporated into larger fluorinated frameworks. For example, after functionalization, it could undergo coupling reactions to be integrated into polymers or large discrete molecules. The resulting materials would be expected to exhibit properties characteristic of highly fluorinated compounds, such as thermal stability and altered electronic characteristics.
Intermediate in the Formation of Perfluoroisoindene and Related Systems
The synthesis of perfluorinated isoquinoline-1,3-diones has been achieved through visible-light-induced cyclization of alkenes. researchgate.net While the direct conversion of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- to perfluoroisoindene is not documented, its structural similarity suggests it could be a plausible intermediate in related synthetic pathways. The transformation would likely involve the manipulation of the five-membered ring and the introduction of a nitrogen atom to form the isoindene core.
Application in Catalysis and Ligand Design (excluding specific material properties)
Fluorinated ligands have found significant applications in organometallic chemistry and catalysis. nih.govdtic.mil The introduction of fluorine atoms can modulate the electronic properties and stability of metal complexes.
The indene (B144670) framework is a well-established ligand in organometallic chemistry. The cyclopentadienyl-type coordination of the five-membered ring to a metal center is a common bonding motif. The perfluorinated nature of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- would significantly alter the electronic properties of the resulting ligand. The strong electron-withdrawing effect of the fluorine atoms would make the ligand a poorer electron donor compared to its non-fluorinated counterpart. This modification could have profound effects on the reactivity and catalytic activity of the corresponding metal complexes, potentially enabling new types of transformations. dtic.milrsc.org
in the Design and Synthesis of Fluorinated Heterocyclic Compounds
The use of fluorinated building blocks is a crucial strategy in medicinal chemistry and materials science for the synthesis of novel compounds with unique properties. Highly fluorinated molecules like 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- are of significant interest due to the electron-withdrawing nature of fluorine, which can profoundly influence the reactivity and properties of the parent structure. However, a review of the current scientific literature does not provide specific, detailed examples of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- being directly employed as a chemical building block or intermediate in the synthesis of fluorinated heterocyclic compounds.
While direct applications are not documented in available research, the structure of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- suggests potential pathways for its use in constructing heterocyclic systems. The presence of a double bond in the five-membered ring and a highly electron-deficient aromatic ring makes it a potential candidate for various cycloaddition reactions, which are powerful methods for synthesizing heterocyclic frameworks.
For instance, the double bond could theoretically act as a dienophile in Diels-Alder [4+2] cycloadditions or as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethane. uchicago.eduwikipedia.org Such reactions would lead to the formation of fused heterocyclic systems where the heterocyclic ring is directly attached to the fluorinated indene backbone. The high degree of fluorination would be expected to activate the double bond towards electron-rich dienes or dipoles.
Despite these theoretical possibilities, there are no specific research findings or data to create detailed tables on reaction conditions, substrates, or yields for the synthesis of fluorinated heterocycles originating from 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-. Further research is required to explore and document the synthetic utility of this specific polyfluorinated indene as a precursor for novel heterocyclic molecules.
Future Directions and Emerging Research Avenues for Perfluorinated Indenes
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of perfluorinated indenes has traditionally relied on methods that may involve harsh conditions or hazardous reagents. The future of this field hinges on the development of more sustainable and efficient synthetic protocols, aligning with the principles of green chemistry. jddhs.comjocpr.comechemi.com Key areas of focus will likely include:
Catalytic Approaches: The use of catalytic, rather than stoichiometric, amounts of reagents is a cornerstone of green chemistry. echemi.com Future methodologies could involve transition-metal-catalyzed cyclization reactions to construct the indene (B144670) core from readily available polyfluorinated precursors. Such methods would offer higher atom economy and reduce waste generation.
Energy-Efficient Techniques: Innovative activation methods such as microwave-assisted synthesis, ultrasound, and continuous-flow processing are poised to revolutionize the synthesis of these compounds. jddhs.comdigitellinc.commdpi.comrsc.org These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to traditional heating methods. mdpi.comcem.com
Alternative Solvents and Solvent-Free Reactions: A major goal of sustainable chemistry is to minimize the use of hazardous organic solvents. jocpr.comechemi.com Research into the use of greener solvents like water, supercritical CO2, or bio-based solvents for the synthesis of perfluorinated indenes is a promising avenue. jocpr.com Furthermore, the development of solvent-free reaction conditions, potentially utilizing mechanochemistry, would represent a significant step towards environmentally benign synthesis. mdpi.com
Electrochemical Synthesis: Electro-organic synthesis offers a powerful and green alternative to traditional redox reactions, as it uses electricity as a "reagent" to drive chemical transformations. gre.ac.uknih.gov The development of electrochemical methods for the fluorination and cyclization steps in the synthesis of octafluoroindene could provide a highly efficient and sustainable route, avoiding the need for chemical oxidants or reductants. nih.govlew.ro
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High atom economy, reduced waste, high selectivity. | Development of novel catalysts for C-F bond activation and cyclization. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy use. | Optimization of reaction conditions for specific perfluorinated precursors. |
| Continuous-Flow Processing | Enhanced safety, scalability, and process control. | Design of microreactors for the synthesis of perfluorinated indenes. |
| Electrochemical Methods | Avoidance of chemical redox reagents, high efficiency. | Elucidation of electrochemical pathways for fluorination and cyclization. |
Exploration of Under-Utilized Reaction Pathways
The reactivity of perfluorinated indenes is rich but remains partially unexplored. Future research will likely move beyond established transformations to uncover novel reaction pathways, expanding the synthetic utility of these molecules.
Radical Reactions: Polyfluoroarenes are effective radical acceptors, a property that can be exploited for novel C-F bond functionalization. nih.govrsc.orgfluorine1.ru Investigating the radical reactions of octafluoroindene with various radical precursors could lead to the development of new methods for introducing a range of functional groups onto the perfluorinated core. fluorine1.ru Photocatalysis, in particular, offers a mild and efficient way to generate radicals and could unlock new transformations. rsc.org
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. openstax.orglibretexts.org The dienophilic character of the electron-deficient double bond in octafluoroindene makes it a prime candidate for [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. libretexts.org Similarly, photochemical [2+2] cycloadditions could provide access to novel, highly strained polycyclic fluorinated systems. youtube.com Exploring these pathways could lead to the rapid synthesis of complex molecular architectures. cem.comlibretexts.org
Transition-Metal-Catalyzed Cross-Coupling: While nucleophilic aromatic substitution (SNAr) is a common reaction for polyfluoroarenes, transition-metal-catalyzed cross-coupling reactions offer alternative and potentially more versatile routes for C-C and C-heteroatom bond formation. nih.gov Developing catalytic systems that can selectively activate the C-F bonds of octafluoroindene for coupling with various partners (e.g., boronic acids, amines, alcohols) would significantly broaden its synthetic applications. tsukuba.ac.jprsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, offering insights that can guide experimental work. nih.gov For perfluorinated indenes, advanced computational modeling can accelerate the discovery of new reactions and applications.
Reaction Pathway Prediction: Methods like Density Functional Theory (DFT) can be used to model potential reaction pathways, calculate activation energies, and predict the feasibility of novel transformations. cas.cn This can help researchers prioritize synthetic targets and avoid unpromising experimental routes. For instance, computational screening could identify the most promising dienes for cycloaddition reactions with octafluoroindene.
Mechanism Elucidation: Computational studies can provide detailed mechanistic insights into observed reactions. By modeling transition states and intermediates, researchers can gain a deeper understanding of how reactions occur, which is crucial for optimizing reaction conditions and designing more efficient catalysts. The use of techniques like the Artificial Force Induced Reaction (AFIR) method can systematically search for undesired pathways, aiding in the development of highly selective reactions. researchgate.net
Predicting Molecular Properties: Computational methods can predict various physicochemical properties of novel derivatives of octafluoroindene before they are synthesized. This predictive capability is particularly valuable in the context of designing molecules for specific applications, such as advanced material precursors.
| Computational Method | Application in Perfluorinated Indene Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition states. | Prediction of reaction feasibility and product selectivity. |
| Artificial Force Induced Reaction (AFIR) | Systematic search for reaction pathways. | Discovery of novel reactions and understanding of side-product formation. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the behavior of molecules in condensed phases. | Insight into the interactions of indene-based precursors in solution or polymer melts. |
Integration into Advanced Material Precursors (excluding material properties)
The unique electronic properties and rigidity of the perfluorinated indene core make it an attractive building block for advanced materials. Research in this area will focus on the synthesis of novel monomers and precursors derived from 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-.
Synthesis of Fluorinated Monomers: Octafluoroindene can serve as a versatile starting material for the synthesis of a variety of fluorinated monomers. researchgate.net For example, functionalization of the indene core could introduce polymerizable groups such as vinyl, acrylate, or norbornene moieties. rsc.org The subsequent polymerization of these monomers could lead to new classes of fluoropolymers.
Precursors for Polyolefins: Copolymerization of ethylene (B1197577) with fluorinated monomers is a known strategy for producing partially fluorinated polyolefins. rsc.org Synthesizing norbornene derivatives from octafluoroindene and exploring their copolymerization with ethylene could yield polymers with tailored fluorine content.
Building Blocks for Complex Architectures: The rigid structure of octafluoroindene can be incorporated into larger, more complex molecular architectures. For example, it could be used as a core to build dendrimers or as a component in the synthesis of macrocycles. These precursors could then be used to create highly ordered materials.
Synergistic Approaches in Organofluorine Synthesis
The future of organofluorine chemistry will likely involve the combination of multiple synthetic strategies to achieve transformations that are not possible with a single method. digitellinc.comthieme-connect.de This synergistic approach can lead to more efficient and versatile syntheses.
Combining Catalysis Systems: The integration of different catalytic systems, such as transition-metal catalysis and organocatalysis, could enable novel tandem or one-pot reactions. oup.com For example, a reaction sequence could involve a metal-catalyzed functionalization of octafluoroindene followed by an organocatalyzed asymmetric transformation of the newly introduced functional group.
Chemoenzymatic Synthesis: The combination of chemical and enzymatic methods offers a powerful strategy for the synthesis of complex molecules. nih.gov While challenging, the development of enzymes that can act on highly fluorinated substrates like octafluoroindene could enable highly selective and sustainable synthetic routes to valuable chiral building blocks.
Integration of Fluorine-18 (B77423) Labeling: For applications in Positron Emission Tomography (PET), the development of methods to incorporate the radioisotope fluorine-18 into the octafluoroindene scaffold is of high interest. nih.govfrontiersin.orgdiva-portal.org A synergistic approach could involve the late-stage radiofluorination of a precursor derived from octafluoroindene, combining the principles of perfluorinated chemistry with the specific requirements of radiolabeling. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
